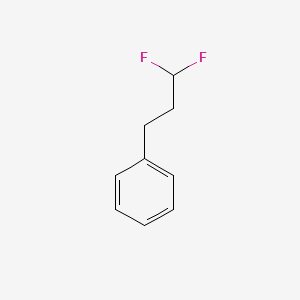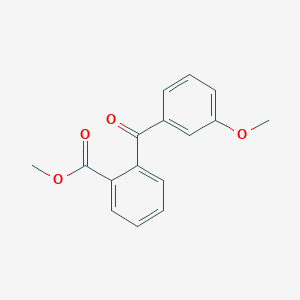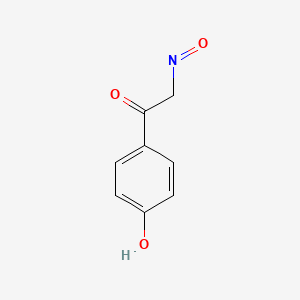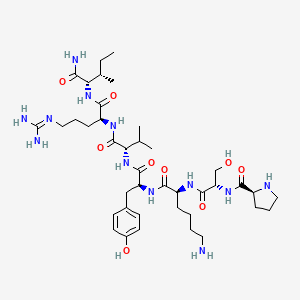
Benzene, (3,3-difluoropropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3,3-difluoropropyl)-: is an organic compound with the molecular formula C₉H₁₀F₂ It consists of a benzene ring substituted with a 3,3-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3,3-difluoropropyl)- typically involves the introduction of a 3,3-difluoropropyl group to a benzene ring. One common method is through the reaction of benzene with 3,3-difluoropropyl halides under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of Benzene, (3,3-difluoropropyl)- may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, (3,3-difluoropropyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the difluoropropyl group, converting it to a propyl group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring. Nitration, sulfonation, and halogenation are common examples, using reagents such as nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ and H₂SO₄ for nitration; Cl₂ or Br₂ with a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzene, (3-propyl)-.
Substitution: Formation of nitro, sulfo, or halogen-substituted benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, (3,3-difluoropropyl)- is used as a building block in organic synthesis
Biology and Medicine: Fluorinated compounds, including Benzene, (3,3-difluoropropyl)-, are of interest in medicinal chemistry due to their potential biological activity. They can be used in the development of pharmaceuticals, agrochemicals, and diagnostic agents.
Industry: In the industrial sector, Benzene, (3,3-difluoropropyl)- is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can improve their performance characteristics, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Benzene, (3,3-difluoropropyl)- involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets. The compound can participate in various biochemical pathways, potentially leading to therapeutic effects or other biological activities.
Comparison with Similar Compounds
- Benzene, (3-fluoropropyl)-
- Benzene, (3,3-dichloropropyl)-
- Benzene, (3,3-dibromopropyl)-
Comparison: Benzene, (3,3-difluoropropyl)- is unique due to the presence of two fluorine atoms on the propyl group. This substitution can significantly alter the compound’s physicochemical properties compared to its analogs with different halogen substitutions. For example, fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in various applications.
Properties
CAS No. |
146377-62-0 |
|---|---|
Molecular Formula |
C9H10F2 |
Molecular Weight |
156.17 g/mol |
IUPAC Name |
3,3-difluoropropylbenzene |
InChI |
InChI=1S/C9H10F2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
SBJSSUDWLOQFRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)

![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)





![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)





